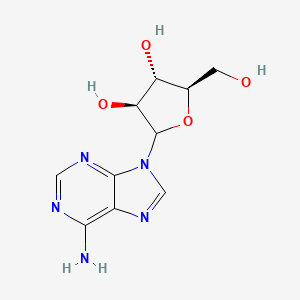
9-Arabinofuranosyladenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 9-Arabinofuranosyladenine involves several key steps. Initially, it was synthesized through the conversion of a xylonucleoside to this compound . A more scalable method was later developed, involving the condensation of 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride with N-benzoyladenine . Industrial production methods have also been explored, including the use of bacterial cells capable of adenine transarabinosylation . Optimal reaction conditions for this method include a pH of 6.75, a temperature of 60°C, and specific concentrations of cytosine arabinoside and adenine .
化学反応の分析
9-Arabinofuranosyladenine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound.
Substitution Reactions: Common reagents include cytosine arabinoside and adenine.
Enzymatic Reactions: It is subject to enzymatic conversion to 9-β-D-arabinofuranosylhypoxanthine, which limits its effectiveness.
科学的研究の応用
9-Arabinofuranosyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleoside analogs and their reactions.
Biology: It has been shown to inhibit DNA synthesis in purine-deficient strains of Escherichia coli.
Medicine: It is used as an antiviral agent against herpes simplex and varicella-zoster viruses.
Industry: Its derivatives are used in the development of more soluble and effective antiviral drugs.
作用機序
The mechanism of action of 9-Arabinofuranosyladenine involves its conversion to its active triphosphate form, ara-ATP . This active form inhibits viral DNA polymerase by competing with dATP, leading to the formation of faulty DNA . This inhibition interferes with the synthesis of viral DNA, thereby exerting its antiviral effects .
類似化合物との比較
9-Arabinofuranosyladenine is unique among nucleoside analogs due to its specific antiviral properties and its ability to inhibit DNA synthesis. Similar compounds include:
2′-Deoxyadenosine: Another nucleoside analog with similar inhibitory effects on DNA synthesis.
9-β-D-Xylofuranosyladenine: A related compound with similar but less potent antiviral properties.
Cytosine Arabinoside: Used as a donor of arabinose residues in the synthesis of this compound.
特性
CAS番号 |
2006-02-2 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC名 |
(3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10?/m1/s1 |
InChIキー |
OIRDTQYFTABQOQ-KBNQYOMWSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


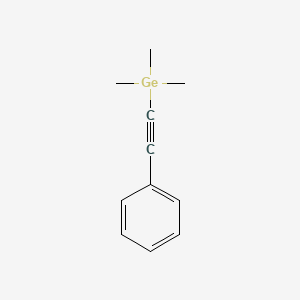
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)
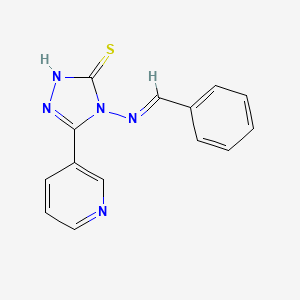
![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)
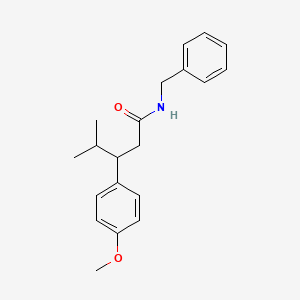

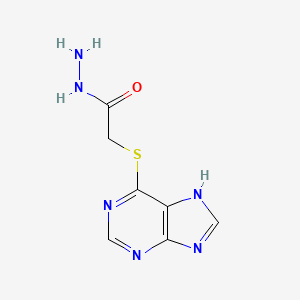
![(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B14158085.png)
![7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14158086.png)
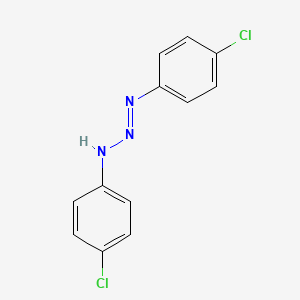
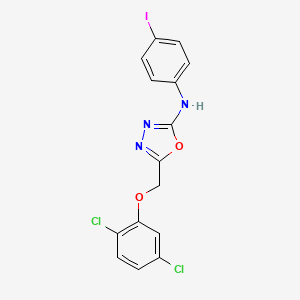
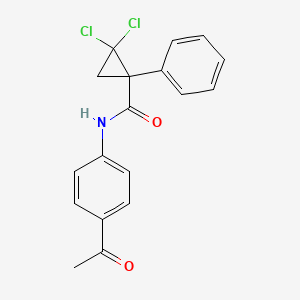
![2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B14158123.png)
